molecular formula C6H4F3NO2S B13190085 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid

Cat. No.: B13190085
M. Wt: 211.16 g/mol
InChI Key: YYJWDFSNNBFGNT-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid is a heterocyclic compound that contains a thiazole ring substituted with a trifluoromethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid typically involves the reaction of 4-(trifluoromethyl)thiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting metabolic disorders.

    Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The compound binds to the γ subunit of AMPK, promoting its phosphorylation and activation, which in turn enhances glucose uptake and lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c7-6(8,9)3-2-13-4(10-3)1-5(11)12/h2H,1H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJWDFSNNBFGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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